2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxy-2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the resulting product is filtered, washed, and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anti-malarial, and anti-tuberculosis activities.
Industry: Studied for its use as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 5-chloro-2-hydroxy-N’-[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]benzohydrazide
Uniqueness
2-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chloro group also adds to its distinctiveness by providing a site for further chemical modifications.
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14-8-11(19)7-6-10(14)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
MQNVCHXZPGWIKN-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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